molecular formula C21H33N3O4S B11176194 1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11176194
M. Wt: 423.6 g/mol
InChI Key: RKSLLPKFWOHZET-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidine ring, a tert-butyl group, and a dipropylsulfamoyl phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Dipropylsulfamoyl Phenyl Group: This step involves the reaction of the pyrrolidine derivative with a sulfonamide derivative, such as dipropylsulfamoyl chloride, under basic conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be employed in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

1-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H33N3O4S/c1-6-12-23(13-7-2)29(27,28)18-10-8-17(9-11-18)22-20(26)16-14-19(25)24(15-16)21(3,4)5/h8-11,16H,6-7,12-15H2,1-5H3,(H,22,26)

InChI Key

RKSLLPKFWOHZET-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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